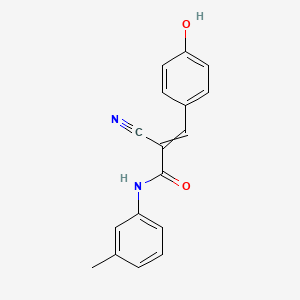
1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)- is a chemical compound with the molecular formula C11H11F3O2 and a molecular weight of 232.19900 . This compound is characterized by its unique structure, which includes a dioxolane ring substituted with methyl, phenyl, and trifluoromethyl groups. The stereochemistry of the compound is specified by the (2S,4S,5S) configuration.
準備方法
The synthesis of 1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)- can be achieved through various synthetic routes One common method involves the reaction of appropriate aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ringIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
化学反応の分析
1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
科学的研究の応用
1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The dioxolane ring can act as a pharmacophore, binding to specific receptors or enzymes and modulating their activity. The phenyl group contributes to the compound’s aromaticity and potential π-π interactions with target molecules .
類似化合物との比較
1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)- can be compared with other similar compounds, such as:
1,3-Dioxolane, 4-methyl-2-phenyl-5-(methyl)-: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1,3-Dioxolane, 4-methyl-2-phenyl-5-(chloromethyl)-:
1,3-Dioxolane, 4-methyl-2-phenyl-5-(bromomethyl)-: Similar to the chloromethyl derivative, this compound exhibits distinct chemical behavior due to the bromomethyl group.
特性
CAS番号 |
507476-10-0 |
|---|---|
分子式 |
C11H11F3O2 |
分子量 |
232.20 g/mol |
IUPAC名 |
(2S,4S,5S)-4-methyl-2-phenyl-5-(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H11F3O2/c1-7-9(11(12,13)14)16-10(15-7)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-,9-,10-/m0/s1 |
InChIキー |
KAQGBFRZHRUZCC-HGNGGELXSA-N |
異性体SMILES |
C[C@H]1[C@H](O[C@H](O1)C2=CC=CC=C2)C(F)(F)F |
正規SMILES |
CC1C(OC(O1)C2=CC=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


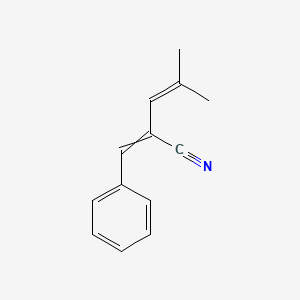
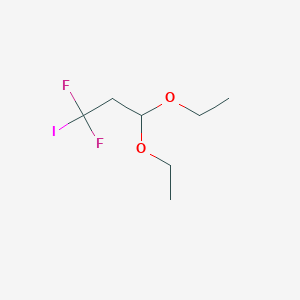
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)
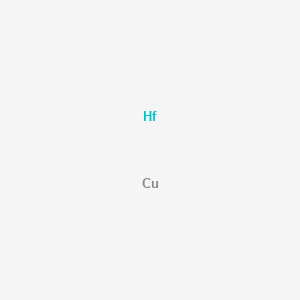


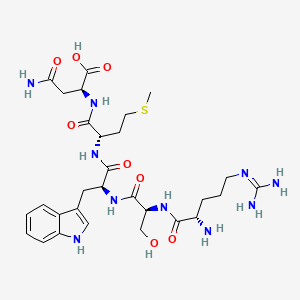
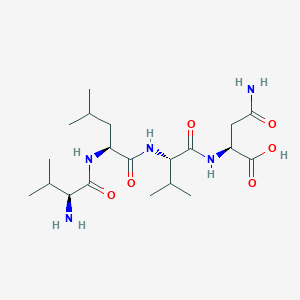
![Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]-](/img/structure/B14235965.png)
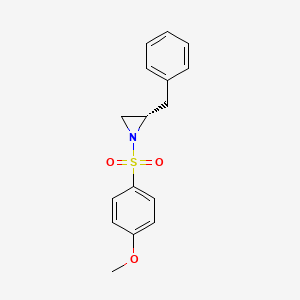
![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)
